molecular formula C12H16N2O3 B14526479 N-(Dimethylcarbamoyl)-N-phenyl-L-alanine CAS No. 62750-06-5

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine

Cat. No.: B14526479
CAS No.: 62750-06-5
M. Wt: 236.27 g/mol
InChI Key: KABJWCOUQFCQBL-VIFPVBQESA-N
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Description

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine is a chemically modified, non-proteinogenic amino acid of interest in advanced biochemical and pharmacological research. This specialty derivative features a dimethylcarbamoyl group on the phenylalanine nitrogen, a modification that can significantly alter the molecule's steric and electronic properties. Its primary research value lies in its application as a building block in solid-phase peptide synthesis (SPPS), where it can be used to introduce specific structural motifs or probe ligand-receptor interactions. Researchers may utilize this compound in proteomics studies to investigate enzyme inhibition, particularly for proteases, or as a chiral scaffold in the development of novel pharmaceutical candidates. The stereospecific (L-) configuration at the alpha carbon is critical for studies targeting biologically relevant systems. As with many specialized research compounds, its mechanism of action is highly context-dependent and defined by the specific peptide sequence or molecular environment into which it is incorporated. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

62750-06-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2-[N-(dimethylcarbamoyl)anilino]propanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9(11(15)16)14(12(17)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

KABJWCOUQFCQBL-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Direct Acylation of L-Alanine

The most straightforward route involves sequential acylation and arylation of L-alanine. In this method, L-alanine’s amino group is first acylated with dimethylcarbamoyl chloride under basic conditions (pH 8–9), followed by N-phenylation using a phenylating agent such as iodobenzene. Patent US4962231A highlights analogous acylation strategies for alanine derivatives, where maintaining a pH of 6.8–7.2 during amidation prevents racemization. However, competing reactions at the carboxyl group necessitate protecting groups like tert-butyl esters, which are later cleaved via acidolysis.

Stepwise Substitution via Intermediate Imines

Advanced routes employ imine intermediates to decouple acylation and arylation steps. For example, L-alanine is condensed with benzaldehyde to form a Schiff base, shielding the amino group. Subsequent treatment with dimethylcarbamoyl chloride at 60–70°C introduces the carbamoyl moiety, after which acidic hydrolysis liberates the primary amine for phenyl group installation. This method, akin to CN108147973A’s approach for N-aryl alanines, achieves 68–72% yields but requires rigorous temperature control to avoid epimerization.

Catalytic Asymmetric Synthesis

Enantioselective methods bypass racemization risks by constructing the chiral center de novo. A patent-pending strategy (CN109072261B) uses palladium-catalyzed reductive amination of α-keto acids with dimethylcarbamate and aniline derivatives. Employing a chiral phosphine ligand (e.g., (R)-BINAP), this method attains 85% ee at 50°C, though scalability remains challenging due to catalyst costs.

Catalytic and Solvent Systems

Thiourea-Catalyzed Acyl Transfer

Thiourea derivatives, as described in CN108147973A, enhance acylation selectivity by hydrogen-bonding with the carbonyl oxygen of dimethylcarbamoyl chloride. This interaction polarizes the carbonyl group, accelerating nucleophilic attack by L-alanine’s amine. Using 10 mol% thiourea in tetrahydrofuran (THF), reaction times reduce from 12 h to 4 h, with yields improving from 65% to 82%.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile optimize acylation rates by stabilizing ionic intermediates. However, Patent US4962231A notes that aqueous-organic biphasic systems (e.g., water/THF) minimize carboxylate group activation, preventing undesired esterification. At 70°C, a 3:1 THF/water ratio achieves 89% conversion in 3 h.

Purification and Isolation Techniques

Electrodialysis for Salt Removal

Post-reaction mixtures often contain inorganic salts (e.g., NaCl from acylation), which are removed via electrodialysis. As demonstrated in US4962231A, electrodialysis reduces chloride content to <0.05%, enabling direct crystallization of the product.

Crystallization Optimization

Selective crystallization from ethanol/water mixtures (4:1 v/v) enriches enantiomeric purity. Cooling the solution from 60°C to 4°C at 0.5°C/min yields needle-like crystals with >99% ee, as reported for analogous alanine derivatives.

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is quantified using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Isocratic elution with hexane/isopropanol (80:20) resolves N-(dimethylcarbamoyl)-N-phenyl-D- and L-alanine at 6.2 min and 7.8 min, respectively.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ph), 4.25 (q, J = 7.2 Hz, 1H, α-CH), 3.10 (s, 6H, N(CH₃)₂), 1.40 (d, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, carboxylate).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Reagents/Conditions Yield (%) ee (%) Source
Direct Acylation Dimethylcarbamoyl chloride, K₂CO₃, 70°C 68 95
Imine Intermediate Benzaldehyde, Pd/C, H₂, HCl 72 98
Catalytic Asymmetric Pd(OAc)₂, (R)-BINAP, HCO₂NH₄ 85 85

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, phenols, oximes, thiols, amines, and hydroxylamines . The reactions are typically carried out under mild conditions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include N,N-dimethyl carbamates, thiolourethanes, substituted ureas, and carbamoylazoles .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)alanine

  • Structural Features: Substituted with a phenylcarbamoyl group instead of dimethylcarbamoyl. Synonyms include N-(anilinocarbonyl)alanine (CAS 33653-68-8) .
  • Applications : Primarily studied as a building block in peptide synthesis and enzyme substrate analogs.

N-(Methylsulfonyl)-N-phenyl-L-alanine

  • Structural Features : Features a methylsulfonyl group (CH₃SO₂) instead of dimethylcarbamoyl. This compound co-crystallizes with AmpC beta-lactamase (PDB ID: 4KZB), highlighting its role in enzyme inhibition .
  • Biological Activity : Acts as a fragment inhibitor in structural biology studies, targeting bacterial resistance enzymes.

Metalaxyl and Benalaxyl

  • Structural Features : Agrochemical derivatives with methoxyacetyl (Metalaxyl) or phenylacetyl (Benalaxyl) groups attached to N-(2,6-dimethylphenyl)-DL-alanine .
  • Applications : Broad-spectrum fungicides targeting oomycete pathogens.
  • Key Differences : The dimethylphenyl and acyl groups enhance lipophilicity, improving membrane penetration in plant tissues.

Neurotoxic Alanine Derivatives: BMAA and BOAA

  • Structural Features: Beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) feature substitutions at the beta-position rather than the alpha-amino group .
  • Biological Activity: Neurotoxins linked to neurodegenerative diseases. BMAA acts on NMDA receptors (EC₅₀ ~1 mM), while BOAA targets non-NMDA receptors (EC₅₀ ~20 µM) .
  • Key Differences : Substitution position dictates receptor specificity and toxicity mechanisms.

Data Table: Key Parameters of Comparable Compounds

Compound Name Substituent Group Molecular Weight (g/mol) Applications Biological Activity/EC₅₀ Reference ID
This compound Dimethylcarbamoyl, phenyl ~250 (estimated) Enzyme inhibition, drug design Not reported -
N-(Phenylcarbamoyl)alanine Phenylcarbamoyl 224.23 Peptide synthesis Substrate analog
N-(Methylsulfonyl)-N-phenyl-L-alanine Methylsulfonyl 259.29 Beta-lactamase inhibition Fragment inhibitor (PDB 4KZB)
Metalaxyl Methoxyacetyl 279.33 Agricultural fungicide EC₅₀ ~0.1 µg/mL (fungi)
BMAA Beta-N-methylamino 118.12 Neurotoxin EC₅₀ ~1 mM (neuronal cells)

Research Findings and Implications

Role of Substituent Groups

  • Carbamoyl vs.
  • Aromatic vs. Aliphatic : Phenyl groups (e.g., in N-(phenylcarbamoyl)alanine) improve hydrophobic interactions, whereas aliphatic groups (e.g., dimethylcarbamoyl) may reduce steric hindrance .

Q & A

Q. What are the recommended synthetic routes for N-(Dimethylcarbamoyl)-N-phenyl-L-alanine in laboratory settings?

A common method involves reacting L-phenylalanine with dimethylcarbamoyl chloride under anhydrous conditions. This reaction typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts. The reaction progress can be monitored via thin-layer chromatography (TLC) using ninhydrin staining for free amine detection. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the dimethylcarbamoyl group (e.g., singlet for N(CH3_3)2_2 at ~2.8–3.0 ppm) and phenylalanine backbone.
  • IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch of carbamate) and ~1530 cm1^{-1} (N-H bend).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C12_{12}H16_{16}N2_2O3_3: 236.1161 g/mol). Reference libraries like NIST or PubChem provide comparative data .

Q. How can researchers ensure purity of this compound during isolation?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective for separating unreacted starting materials and byproducts. For chiral purity, chiral stationary phases (e.g., amylose or cellulose derivatives) are used. Purity thresholds ≥95% are typical for biochemical assays .

Q. What starting materials are essential for synthesizing this compound derivatives?

L-phenylalanine derivatives (e.g., methyl esters or tert-butyl carbamates) are common precursors. Protective groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used to block reactive sites during functionalization .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies indicate degradation at extremes (pH <2 or >10, temperatures >60°C). For storage, lyophilized samples at –20°C in inert atmospheres (argon) are optimal. Aqueous solutions should be buffered near physiological pH (7.4) and used within 48 hours .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities in this compound synthesis?

Enantiomeric purity can be enhanced via:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed carbamoylation.
  • Enzymatic resolution : Lipases or proteases to hydrolyze undesired enantiomers.
  • Chiral chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. How can conflicting bioactivity data for this compound across studies be reconciled?

Discrepancies often arise from:

  • Purity variations : Trace impurities (e.g., unreacted phenylalanine) can skew assay results.
  • Assay conditions : Differences in buffer composition, cell lines, or incubation times.
  • Analytical validation : Cross-validate results using orthogonal methods (e.g., LC-MS and bioassays) .

Q. What methods prevent side reactions during dimethylcarbamoyl group introduction?

  • Protective group strategies : Temporarily block reactive amines with Boc or acetyl groups.
  • Controlled stoichiometry : Use dimethylcarbamoyl chloride in 1.1–1.2 molar equivalents to minimize overreaction.
  • Low-temperature reactions : Perform at 0–4°C to reduce nucleophilic side reactions .

Q. How does this compound degrade under oxidative or photolytic conditions?

Accelerated degradation studies (e.g., 40°C/75% RH, UV light) reveal:

  • Oxidative pathways : Cleavage of the carbamate group to form phenylalanine and dimethylamine.
  • Photodegradation : Formation of nitroso byproducts under UV exposure. Stabilizers like BHT (butylated hydroxytoluene) can mitigate degradation .

Q. How does structural modification of this compound impact its biochemical interactions?

Comparative studies with analogs (e.g., metalaxyl or benalaxyl) show:

  • Steric effects : Bulky substituents on the phenyl ring reduce enzyme binding affinity.
  • Electron-withdrawing groups : Enhance carbamate stability but may reduce solubility.
  • Bioisosteric replacements : Replacing the phenyl group with naphthyl (as in acetyl-3-(2-naphthyl)-D-alanine) alters target specificity .

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